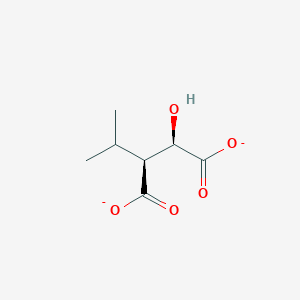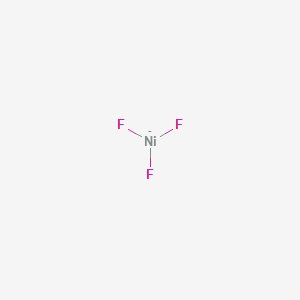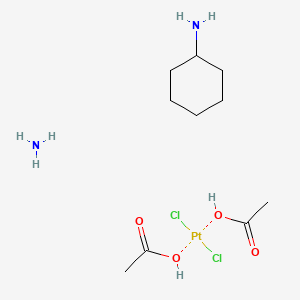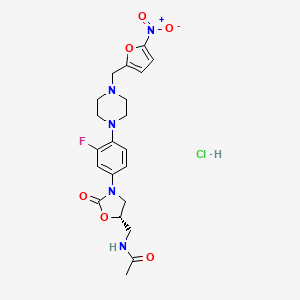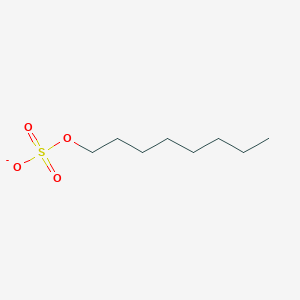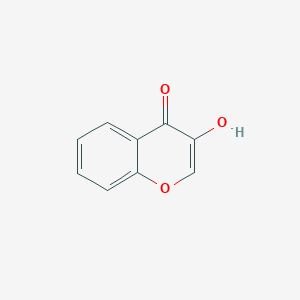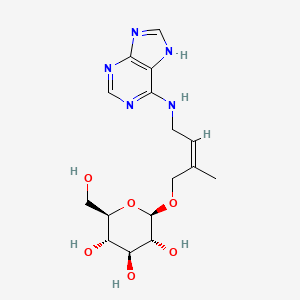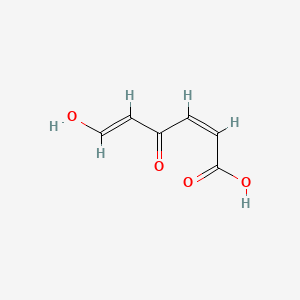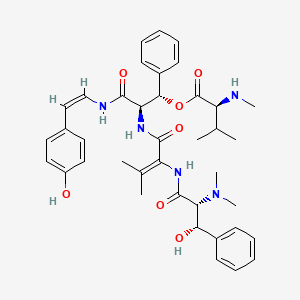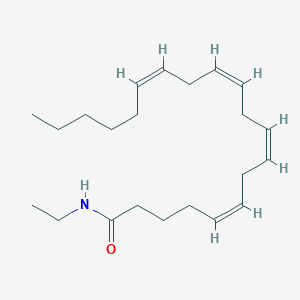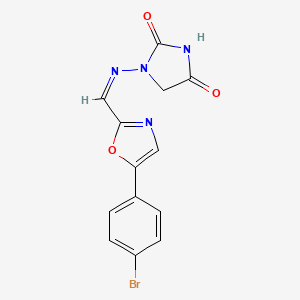
Azumolene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azumolene is an experimental drug that is a derivative of dantrolene. It is primarily known for its use in controlling symptoms of malignant hyperthermia, a severe reaction to certain drugs used during anesthesia. This compound has shown similar efficacy to dantrolene but with better water solubility and lower toxicity, albeit with lower potency .
准备方法
Synthetic Routes and Reaction Conditions: Azumolene can be synthesized through a series of chemical reactions involving the formation of a 1,3-oxazole ring and subsequent substitution reactions. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to form the oxazole ring. Further reactions with hydantoin derivatives lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Azumolene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the bromophenyl group.
Substitution: Substitution reactions can occur at the bromophenyl group, leading to different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid
Major Products Formed: The major products formed from these reactions include various oxazole and hydantoin derivatives, which can have different pharmacological properties .
科学研究应用
Azumolene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of oxazole and hydantoin derivatives.
Biology: Investigated for its effects on calcium release in skeletal muscle fibers.
Medicine: Primarily used in the treatment and prevention of malignant hyperthermia. .
Industry: Utilized in the development of muscle relaxants and other pharmacological agents.
作用机制
Azumolene exerts its effects by modulating the activity of the ryanodine receptor (RyR) calcium release channel in skeletal muscle. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing muscle contractions and preventing hyperthermic reactions. This mechanism is similar to that of dantrolene but with improved water solubility and lower toxicity .
相似化合物的比较
Dantrolene: Azumolene is a derivative of dantrolene and shares a similar mechanism of action.
Ryanodine: Another compound that modulates the ryanodine receptor but with different pharmacological properties.
Uniqueness: this compound’s uniqueness lies in its improved water solubility and lower toxicity compared to dantrolene, making it a potentially safer alternative for treating malignant hyperthermia and other muscle-related disorders .
属性
分子式 |
C13H9BrN4O3 |
|---|---|
分子量 |
349.14 g/mol |
IUPAC 名称 |
1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6- |
InChI 键 |
SEGCNGONCZQFDW-SOFYXZRVSA-N |
手性 SMILES |
C1C(=O)NC(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br |
规范 SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br |
同义词 |
1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione azumolene azumolene, sodium salt, dihydrate EU 4093 EU-4093 EU4093 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
